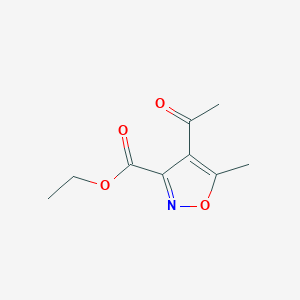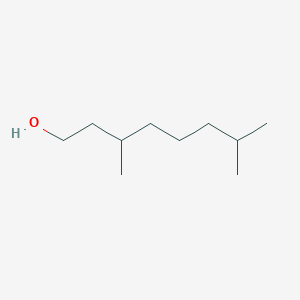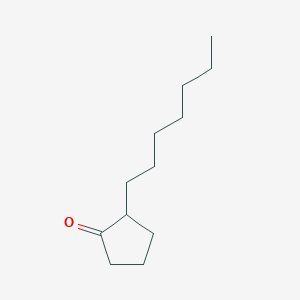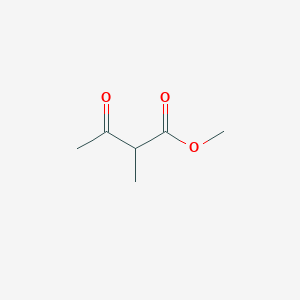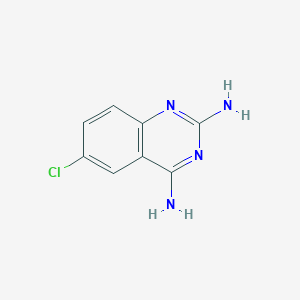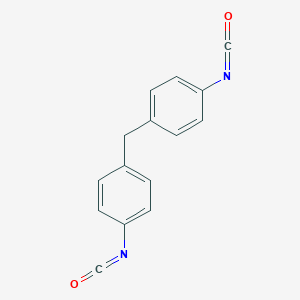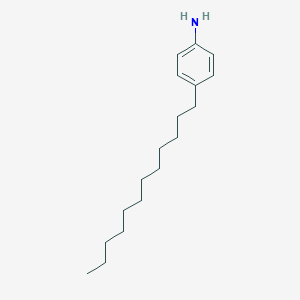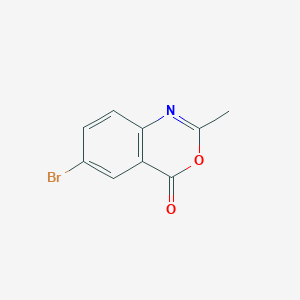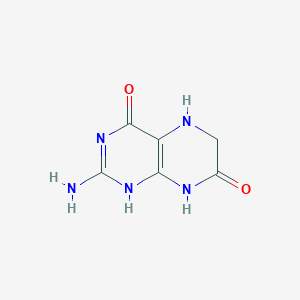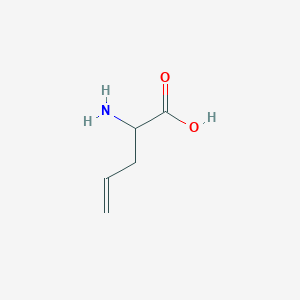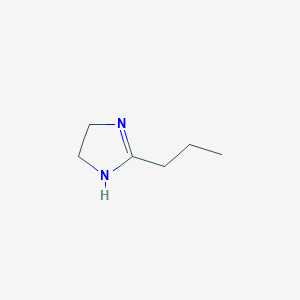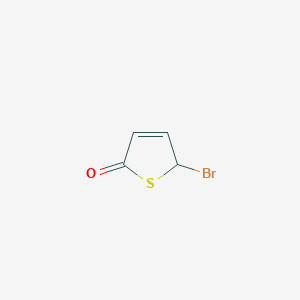
5-Bromothiophen-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromothiophen-2(5H)-one is an organobromine compound that features a bromine atom attached to a thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, but with one carbon atom replaced by a sulfur atom. The presence of the bromine atom in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiophen-2(5H)-one typically involves the bromination of 2(5H)-thiophenone. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves large-scale bromination reactors with precise control over temperature, reaction time, and bromine concentration. The product is then purified through recrystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophen-2(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in 2(5H)-thiophenone can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-substituted thiophenones.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene alcohols or hydrocarbons.
Scientific Research Applications
5-Bromothiophen-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromothiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a potent inhibitor or activator in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorothiophene: Another brominated thiophene with a chlorine atom, used in similar applications.
2-Bromo-5-methylthiophene: A methyl-substituted bromothiophene with different reactivity and applications.
5-Bromo-2-iodothiophene: Contains both bromine and iodine, offering unique reactivity for cross-coupling reactions.
Uniqueness
5-Bromothiophen-2(5H)-one is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its bromine atom enhances its electrophilic nature, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
17019-33-9 |
|---|---|
Molecular Formula |
C4H3BrOS |
Molecular Weight |
179.04 g/mol |
IUPAC Name |
2-bromo-2H-thiophen-5-one |
InChI |
InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-3H |
InChI Key |
ITXASWFLRBVJME-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)SC1Br |
Canonical SMILES |
C1=CC(=O)SC1Br |
Synonyms |
5-Bromothiophen-2(5H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)
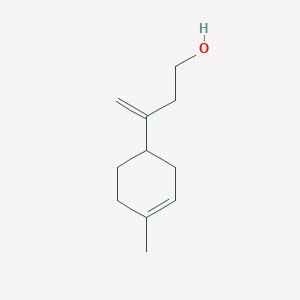
![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
